molecular formula C9H11NO B12791558 3-Pyridin-2-ylbutan-2-one CAS No. 6304-21-8

3-Pyridin-2-ylbutan-2-one

Cat. No.: B12791558
CAS No.: 6304-21-8
M. Wt: 149.19 g/mol
InChI Key: KOWMEZQUWWKOIV-UHFFFAOYSA-N
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Description

3-Pyridin-2-ylbutan-2-one is an organic compound with the molecular formula C10H11NO. It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N. This compound is known for its distinctive structure, which includes a pyridine ring attached to a butanone moiety. It is commonly used in various chemical reactions and has significant applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Pyridin-2-ylbutan-2-one can be synthesized through several methods. One common method involves the reaction of 3-pyridinecarboxaldehyde with acetone in the presence of a base such as sodium hydroxide. The reaction proceeds via an aldol condensation mechanism, followed by dehydration to yield the desired product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method ensures better control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the industrial production process.

Chemical Reactions Analysis

Types of Reactions: 3-Pyridin-2-ylbutan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used for substitution reactions.

Major Products Formed:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

3-Pyridin-2-ylbutan-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 3-Pyridin-2-ylbutan-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

    3-Pyridin-2-ylmethylpentane-2,4-dione: This compound has a similar pyridine ring but with different substituents, leading to distinct chemical properties and applications.

    2-Pyridin-2-ylbutan-2-one: A structural isomer with the pyridine ring attached at a different position, resulting in different reactivity and uses.

Uniqueness: 3-Pyridin-2-ylbutan-2-one is unique due to its specific structure, which imparts distinct chemical reactivity and biological activity

Properties

CAS No.

6304-21-8

Molecular Formula

C9H11NO

Molecular Weight

149.19 g/mol

IUPAC Name

3-pyridin-2-ylbutan-2-one

InChI

InChI=1S/C9H11NO/c1-7(8(2)11)9-5-3-4-6-10-9/h3-7H,1-2H3

InChI Key

KOWMEZQUWWKOIV-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=N1)C(=O)C

Origin of Product

United States

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